molecular formula C10H12O2 B8332063 2-Hydroxy-7-methylchroman

2-Hydroxy-7-methylchroman

Cat. No. B8332063
M. Wt: 164.20 g/mol
InChI Key: XIGOVOOEOQHVFN-UHFFFAOYSA-N
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Patent
US06841183B2

Procedure details

The resulting oil was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=19/1), and a fraction containing a desired compound was concentrated to obtain 4.64 g (24.1 mmol) of 2-ethoxy-7-methylchroman as pale-yellow oil. To 4.59 g (23.9 mmol) of the resulting 2-ethoxy-7-methylchroman were added 75 ml of acetonitrile, 25 ml of water and 5.3 ml (60.0 mmol) of a 35% hydrochloric acid aqueous solution, and the reaction was conducted at 60° C. for 1 hour with stirring. After the completion of the reaction, the reaction solution was extracted by adding thereto 50 ml of water and 200 ml of diethyl ether to obtain an organic layer. Further, the aqueous layer was re-extracted by adding thereto 100 ml of diethyl ether, and the thus obtained ether layer was combined with the organic layer obtained earlier. The organic layer was washed twice with 100 ml of a saturated aqueous solution of sodium bicarbonate and then with 100 ml of a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Magnesium sulfate was then removed by filtration, and the filtrate was vacuum-concentrated to obtain 3.90 g of oil. This oil was homogenized by adding thereto 0.5 ml of ethyl acetate and 10 ml of hexane at 60° C., and cooled to 5° C. for crystallization to precipitate crystals. Further, the mother liquor was vacuum-concentrated, and then purified by silica gel column chromatography (eluent: hexane/ethyl acetate=7/1), and a fraction containing a desired compound was concentrated. This concentrated solution was homogenized by adding thereto 15 ml of hexane, and cooled to 5° C. for crystallization to precipitate crystals. These crystals were collected by filtration, and vacuum-dried at room temperature for 7 hours to obtain 2.68 g (16.3 mmol) of 2-hydroxy-7-methylchroman.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH3:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[OH:3][CH:1]1[CH2:2][CH2:12][C:11]2[C:5](=[CH:6][C:8]([CH3:7])=[CH:9][CH:10]=2)[O:4]1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
This oil was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CONCENTRATION
Type
CONCENTRATION
Details
Further, the mother liquor was vacuum-concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: hexane/ethyl acetate=7/1)
ADDITION
Type
ADDITION
Details
a fraction containing a desired compound
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
STIRRING
Type
STIRRING
Details
This concentrated solution was homogenized
ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
These crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
vacuum-dried at room temperature for 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
OC1OC2=CC(=CC=C2CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.3 mmol
AMOUNT: MASS 2.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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